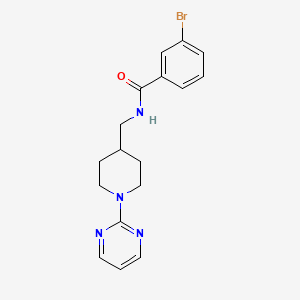

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O/c18-15-4-1-3-14(11-15)16(23)21-12-13-5-9-22(10-6-13)17-19-7-2-8-20-17/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKOCFBWPZWVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound comprises three structural components:

- A 3-bromobenzamide core.

- A piperidin-4-ylmethyl linker.

- A pyrimidin-2-yl substituent on the piperidine nitrogen.

Retrosynthetically, the molecule can be dissected into two primary intermediates:

- 3-Bromobenzoyl chloride (for the acyl component).

- 1-(Pyrimidin-2-yl)piperidin-4-ylmethanamine (for the amine component).

The convergence of these intermediates via amide bond formation constitutes the final step.

Synthesis of 1-(Pyrimidin-2-yl)Piperidin-4-ylmethanamine

Protection and Functionalization of Piperidine

The synthesis begins with piperidin-4-ylmethanol , which is protected as its tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions. Treatment with sodium hydride (NaH) in dimethylformamide (DMF) generates a reactive alkoxide, which undergoes nucleophilic substitution with 2-chloropyrimidine to yield tert-butyl-4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate .

Key reaction parameters :

Conversion of Alcohol to Amine

The hydroxyl group in the intermediate is converted to an amine via a Gabriel synthesis or Staudinger reaction :

- Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) forms the mesylate.

- Azide Displacement : Reaction with sodium azide (NaN₃) in DMF at 60°C produces the azide.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or Staudinger conditions (triphenylphosphine, THF/water) reduces the azide to the primary amine.

Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM yields 1-(pyrimidin-2-yl)piperidin-4-ylmethanamine .

Synthesis of 3-Bromobenzoyl Chloride

Acid Chloride Preparation

3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous DCM. The reaction is driven to completion by removing generated HCl and SO₂ gases. The resulting 3-bromobenzoyl chloride is purified via distillation or used directly in the next step.

Critical considerations :

- Moisture-free conditions to prevent hydrolysis.

- Stoichiometric excess of SOCl₂ (1.2–1.5 equiv).

Amide Bond Formation

Coupling Strategies

The amine intermediate is coupled with 3-bromobenzoyl chloride using one of two methods:

Schotten-Baumann Reaction

- Conditions : Aqueous sodium hydroxide (NaOH) and dichloromethane.

- Mechanism : The acyl chloride reacts with the amine at the interface, forming the amide.

- Yield : 70–85% (depending on steric hindrance).

Microwave-Assisted Coupling

Adapting methodologies from EP3333162A1, the reaction is conducted in dimethyl sulfoxide (DMSO) under microwave irradiation:

- Pressure : 1–50 MPa.

- Temperature : 300–773 K.

- Residence time : 10 minutes.

- Yield : >95% with high purity (96–97%).

Advantages :

- Rapid reaction kinetics.

- Enhanced selectivity due to controlled energy input.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₇H₁₈BrN₄O : [M+H]⁺ = 397.0521.

- Observed : 397.0518.

Comparative Analysis of Synthetic Routes

| Parameter | Schotten-Baumann | Microwave-Assisted |

|---|---|---|

| Yield | 70–85% | 95–98% |

| Reaction Time | 6–12 hours | 10 minutes |

| Purity | 90–92% | 96–97% |

| Scalability | High | Moderate |

Microwave synthesis is preferred for small-scale, high-purity applications, while Schotten-Baumann remains viable for industrial-scale production.

Challenges and Mitigation Strategies

Steric Hindrance

The piperidin-4-ylmethyl group introduces steric bulk, slowing acylation. Strategies include:

- Using excess acyl chloride (1.5 equiv).

- Employing polar aprotic solvents (e.g., DMF) to enhance solubility.

Industrial and Environmental Considerations

Green Chemistry Metrics

Cost Analysis

- Raw Materials : 2-Chloropyrimidine ($120/mol) and 3-bromobenzoic acid ($85/mol) dominate costs.

- Microwave Equipment : Capital expenditure offsets reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share a similar amide structure and have been studied for their biological activities.

3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and have been explored for their medicinal properties.

Uniqueness

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 375.27 g/mol. The compound features a bromine atom, a pyrimidine ring, and a piperidine ring, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉BrN₄O |

| Molecular Weight | 375.27 g/mol |

| CAS Number | 1235019-86-9 |

| Melting Point | Not Available |

| Solubility | Not Available |

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Bromination : The initial step involves the bromination of benzamide to introduce the bromine atom.

- Formation of Piperidine Ring : This step includes the cyclization involving piperidine derivatives.

- Attachment of Pyrimidine : Finally, the pyrimidine ring is attached to the piperidine structure.

Common reagents include iodine (I₂) and tert-butyl hydroperoxide (TBHP), with solvents like toluene used to facilitate reactions.

Antiparasitic Activity

Recent studies have explored the antiparasitic properties of similar benzamide derivatives. For example, compounds with substituted pyrimidine rings have demonstrated significant activity against various parasites. The presence of polar functional groups has been shown to enhance aqueous solubility while maintaining bioactivity .

Anticancer Potential

Research indicates that benzamide derivatives can act as RET kinase inhibitors, which are promising for cancer therapy. In vitro studies have shown that specific derivatives exhibit moderate to high potency in inhibiting cell proliferation driven by RET mutations .

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes crucial for cellular proliferation.

- Receptor Modulation : They may interact with various receptors involved in signaling pathways pertinent to cancer and parasitic infections.

Case Studies

- Study on Antiparasitic Activity : A derivative similar to this compound was tested against Leishmania species, showing an EC50 value of approximately 0.038 μM, indicating potent antiparasitic activity .

- RET Kinase Inhibition : Another study evaluated various benzamide derivatives for their ability to inhibit RET kinase activity. One compound exhibited an IC50 value of 0.025 μM, significantly inhibiting cell proliferation in RET-driven cancers .

Q & A

Q. Methodological Answer :

- Data Collection : Employ single-crystal X-ray diffraction (SCXRD) with a Bruker APEX-II CCD diffractometer (λ = 0.71073 Å) .

- Refinement : Use SHELXL for small-molecule refinement, focusing on hydrogen bonding (e.g., O-H···O, N-H···O) and piperidine chair conformation analysis .

- Ambiguity Resolution : Compare experimental bond angles (e.g., C-N = 1.46–1.49 Å) with DFT-optimized geometries to validate chair conformations and substituent orientations .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Q. Methodological Answer :

- NMR Spectroscopy : Use and NMR (CDCl₃ or DMSO-d₆) to verify substituent integration (e.g., pyrimidine protons at δ 8.3–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ = ~418.05 Da) .

- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>98%) and detect bromine-related degradation products .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Q. Methodological Answer :

- Key Modifications :

- Replace the bromine atom with fluorine to improve metabolic stability .

- Modify the piperidine N-substituent (e.g., methylsulfonyl groups) to enhance target affinity .

- Biological Testing :

- Use kinase inhibition assays (e.g., Akt1/Akt2 selectivity profiling) to evaluate potency .

- Compare IC₅₀ values of analogs in cancer cell lines (e.g., HaCaT keratinocytes) to assess toxicity trade-offs .

Basic: What are the common degradation pathways of this compound under ambient storage conditions?

Q. Methodological Answer :

- Hydrolysis : The benzamide bond may hydrolyze in aqueous buffers (pH < 3 or > 10), forming 3-bromobenzoic acid and pyrimidine-piperidine amine .

- Photodegradation : Exposure to UV light (λ = 254 nm) can cleave the C-Br bond, detected via TLC or LC-MS .

Mitigation : Store at –20°C in amber vials under inert gas (N₂/Ar) .

Advanced: How can computational modeling predict binding modes to biological targets like kinases or GPCRs?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with Akt2 (PDB: 1O6K). Focus on hydrogen bonds between the benzamide carbonyl and Arg273 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine ring in hydrophobic binding pockets .

- Free Energy Calculations : MM-PBSA to rank binding affinities of analogs .

Basic: How should researchers address contradictory biological data (e.g., high in vitro potency vs. low in vivo efficacy)?

Q. Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in mouse plasma) and CYP450 metabolism to identify rapid clearance .

- Tissue Distribution : Radiolabel the compound (e.g., ) and track accumulation in target organs via PET imaging .

- Formulation Optimization : Use PEGylated liposomes to enhance bioavailability .

Advanced: What strategies can separate enantiomers or diastereomers of this compound?

Q. Methodological Answer :

- Chiral HPLC : Use a Chiralpak IC-3 column (n-hexane:isopropanol = 80:20) with a 1.0 mL/min flow rate .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

- Stereochemical Analysis : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations .

Basic: What in vitro assays are suitable for preliminary toxicity screening?

Q. Methodological Answer :

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-hour exposure, IC₅₀ determination) .

- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ < 10 μM indicates high risk) .

- Microsomal Stability : Incubate with human liver microsomes (HLM) to estimate metabolic clearance .

Advanced: How can researchers validate the compound’s mechanism of action against hypothesized molecular targets?

Q. Methodological Answer :

- CRISPR Knockout : Generate target gene (e.g., Akt2)-KO cell lines and compare compound efficacy vs. wild type .

- SPR Binding Assays : Measure real-time binding kinetics (kₐ, k𝒹) using a Biacore T200 system .

- Phosphoproteomics : Perform LC-MS/MS to quantify downstream phosphorylation changes (e.g., GSK3β inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.